3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O4S/c1-14-19(17(4)30-23-14)5-6-20(27)24-8-10-25(11-9-24)21-15(2)22-26(16(21)3)18-7-12-31(28,29)13-18/h18H,5-13H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHFFBYITOGFVRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)CCC4=C(ON=C4C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-dimethylisoxazol-4-yl)-1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological activity.
Chemical Structure and Properties
The compound features multiple functional groups, including an isoxazole ring and a piperazine moiety, which are known to influence its biological activity. The presence of the 3,5-dimethylisoxazole and 1,1-dioxidotetrahydrothiophen groups may enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C20H30N4O2S |
| Molecular Weight | 378.55 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and methanol |
Anticancer Properties
Recent studies have indicated that compounds similar to the one exhibit significant anticancer properties. For instance, derivatives of the isoxazole and pyrazole classes have shown promising results against various cancer cell lines. A study demonstrated that compounds with similar scaffolds inhibited the BRD4 protein, which is implicated in cancer progression, with IC50 values indicating potent activity .
Antioxidant and Anti-inflammatory Effects
The compound's structure suggests potential antioxidant and anti-inflammatory activities. Molecular docking studies have indicated that similar compounds can effectively scavenge free radicals and inhibit pro-inflammatory cytokines, which are critical in various disease states . The antioxidant capacity could be attributed to the electron-rich nature of the isoxazole ring.
The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Inhibition of Protein Interactions: The piperazine moiety may facilitate binding to key proteins involved in cancer pathways.
- Electrophilic Attack: The electrophilic nature of the compound could lead to interactions with nucleophilic sites on proteins or nucleic acids, disrupting their function.
Study 1: Anticancer Activity
In a study evaluating the anticancer activity of structurally related compounds, it was found that certain derivatives demonstrated selective toxicity towards breast cancer cells while sparing normal cells. The lead compound exhibited an IC50 value of 0.544 μM against BRD4 .
Study 2: Inflammatory Response Modulation
Another investigation focused on the anti-inflammatory properties of a related compound. Results showed a significant reduction in TNF-alpha levels in vitro when treated with the compound, indicating its potential as an anti-inflammatory agent .
Scientific Research Applications
Biological Applications
Inhibitory Activity Against BRD4
Recent studies have highlighted the role of compounds containing isoxazole derivatives as inhibitors of the bromodomain and extra-terminal (BET) family proteins, particularly BRD4. These proteins are crucial in regulating gene expression and have been implicated in various cancers. For instance, a study synthesized derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one, which demonstrated potent inhibitory effects on BRD4 with implications for breast cancer treatment . The binding mode of these compounds to BRD4 suggests that structural modifications can enhance their efficacy.
Antimicrobial Properties
The synthesis of novel compounds based on the pyrazole and isoxazole frameworks has shown promising antimicrobial activities. Research indicates that these derivatives can effectively inhibit bacterial growth, suggesting their potential use as antimicrobial agents . The combination of different heterocycles in the structure may enhance their interaction with microbial targets.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of such compounds. The presence of the isoxazole ring has been associated with increased binding affinity to specific protein targets. Studies have demonstrated that modifications to the substituents on the isoxazole and piperazine rings can significantly alter the compound's potency against cancer cell lines .
Case Study 1: Development of BET Inhibitors
A detailed investigation into the optimization of 3,5-dimethylisoxazole derivatives revealed that specific substitutions could enhance their binding affinity to BRD4. X-ray crystallography provided insights into how these compounds interact at the molecular level, leading to the identification of key interactions necessary for high affinity .
Case Study 2: Antimicrobial Activity
A series of novel derivatives were synthesized and evaluated for their antimicrobial properties. The results indicated that certain modifications led to improved efficacy against a range of bacterial strains. The mechanism of action was linked to interference with bacterial cell wall synthesis or metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with pyrazole- and isoxazole-containing derivatives reported in the literature. Below is a detailed comparison based on substituents, crystallographic data, and synthetic methodologies.
Substituent Analysis
Crystallographic and Conformational Insights
- Planarity vs. Non-Planarity: The target compound’s piperazine and sulfone groups likely introduce non-planar conformations, contrasting with the near-planar structures of triazole-thiazole derivatives in , where only one fluorophenyl group deviates from planarity .
- Crystallization Solvents : Similar to ’s use of dimethylformamide (DMF) for crystallization, the target compound may require polar aprotic solvents for crystal growth, critical for X-ray diffraction studies .
Research Findings and Limitations
Key Observations
Structural analogs in –3 emphasize the role of halogenated aryl groups (e.g., 4-fluorophenyl) in enhancing intermolecular interactions, a feature absent in the target compound but replaceable with sulfone-mediated polar interactions .
Limitations
- No direct crystallographic or biological data for the target compound are available in the evidence, limiting mechanistic or activity-based comparisons.
- Toxicity profiles (e.g., akin to ’s manganese compounds) remain unaddressed, necessitating further study .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing this compound, and how do solvent systems influence yield?
- Methodological Answer : Synthesis of structurally related pyrazole-piperazine hybrids often involves refluxing in ethanol or THF/water mixtures (1:1 ratio) under inert atmospheres. For example, similar compounds were synthesized via condensation reactions followed by recrystallization in DMF–EtOH (1:1) to achieve yields >80% . Solvent polarity impacts reaction kinetics: polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the piperazine nitrogen, while ethanol minimizes side reactions like oxidation of the isoxazole ring .
Q. How can researchers confirm the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- TLC with toluene/ethyl acetoacetate/water (8.7:1.2:1.1) to monitor reaction progress .
- 1H-NMR to verify substituent positions (e.g., coupling constants for diastereotopic protons in the tetrahydrothiophene-dioxide group) .
- HPLC-MS (ESI+) to detect trace impurities, particularly residual piperazine intermediates .
Q. What safety protocols are critical when handling this compound’s reactive intermediates?
- Methodological Answer :
- Avoid exposure to moisture during synthesis of the sulfone (1,1-dioxidotetrahydrothiophene) moiety, as hydrolysis can generate toxic sulfonic acids .
- Use fume hoods and PPE when working with azide intermediates (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile), which are shock-sensitive .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., restricted rotation in the piperazine ring). Strategies include:
- Variable-temperature NMR to observe coalescence of split peaks, confirming conformational flexibility .
- X-ray crystallography (if crystals form) to unambiguously assign stereochemistry, as seen in related triazole-pyrazole hybrids .
Q. What strategies mitigate side reactions during functionalization of the isoxazole ring?
- Methodological Answer : The 3,5-dimethylisoxazole group is prone to ring-opening under acidic conditions. Use mild catalysts (e.g., Cu(I) for "click" reactions) and avoid strong acids/bases. For example, triazole formation via azide-alkyne cycloaddition preserves the isoxazole integrity in THF/water at 25°C .
Q. How can computational modeling guide the design of selective analogs targeting specific receptors?
- Methodological Answer :
- Perform docking studies using the compound’s crystal structure (if available) to map interactions with receptors like 5-HT or σ1.
- Modify the tetrahydrothiophene-dioxide moiety to enhance hydrophilicity, as its sulfone group contributes to hydrogen bonding with active sites .
- Validate predictions with SAR studies on analogs with varied substituents (e.g., methyl vs. ethyl on the pyrazole ring) .
Q. What experimental designs address low bioavailability in preclinical studies?
- Methodological Answer :
- Prodrug strategies : Introduce ester groups at the propan-1-one carbonyl to enhance membrane permeability, as seen in related spiro-piperidine derivatives .
- Nanoparticle encapsulation : Use PLGA-based carriers to improve solubility, leveraging the compound’s logP (~2.8) for controlled release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
